molecular formula C25H23BBrO3P B570649 MitoB

MitoB

Cat. No.: B570649
M. Wt: 493.1 g/mol
InChI Key: MFIBJDFSRFHSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MitoB involves the conjugation of a triphenylphosphonium (TPP) cation to a 3-hydroxybenzyl moiety. The TPP group facilitates the accumulation of this compound within mitochondria due to its lipophilic nature and positive charge. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

MitoB primarily undergoes oxidation reactions within the mitochondrial matrix.

Common Reagents and Conditions

Major Products

The major product formed from the oxidation of this compound is MitoP, which serves as an exomarker for hydrogen peroxide levels within mitochondria .

Mechanism of Action

MitoB exerts its effects by accumulating within the mitochondrial matrix due to the lipophilic and positively charged TPP group. Once inside the mitochondria, the arylboronic moiety of this compound reacts with hydrogen peroxide to form MitoP. The ratio of MitoP to this compound is then measured to determine hydrogen peroxide levels. This mechanism allows for the precise quantification of mitochondrial hydrogen peroxide, providing insights into oxidative stress and mitochondrial function .

Comparison with Similar Compounds

MitoB is unique in its ability to specifically target mitochondria and measure hydrogen peroxide levels. Similar compounds include:

Compared to these compounds, this compound is specifically designed to measure hydrogen peroxide, making it a valuable tool for studying oxidative stress and mitochondrial function .

Properties

IUPAC Name

[3-[hydroperoxy(hydroxy)boranyl]phenyl]methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BO3P.BrH/c27-26(29-28)22-12-10-11-21(19-22)20-30(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19,27H,20H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIBJDFSRFHSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)OO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BBrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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